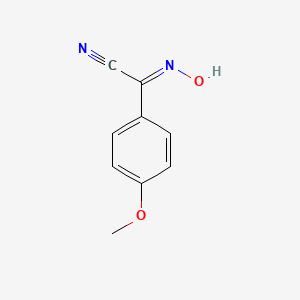

(Z)-N-hydroxy-4-methoxybenzimidoyl cyanide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2E)-2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,1H3/b11-9- |

InChI Key |

OBBCKURUVDIXIC-LUAWRHEFSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\O)/C#N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NO)C#N |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Z N Hydroxy 4 Methoxybenzimidoyl Cyanide

Nucleophilic and Electrophilic Reactivity of the Cyanide Group

The cyanide group (-C≡N) is a powerful functional group in organic synthesis, characterized by its linear structure and the strong triple bond between carbon and nitrogen. It can act as both an electrophile at the carbon atom and a nucleophile through the nitrogen lone pair, although its reactivity is most prominently displayed in additions across the triple bond.

The nitrile triple bond in (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide is susceptible to a variety of transformations, making it a valuable synthetic handle for molecular elaboration. These reactions typically involve the addition of nucleophiles to the electrophilic carbon atom or the coordination of electrophiles to the nitrogen atom.

Key transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding primary amide, while complete hydrolysis leads to the formation of a carboxylic acid, releasing ammonia.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni), and sodium borohydride (B1222165) in the presence of a cobalt catalyst.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile group. The resulting imine intermediate is typically hydrolyzed upon aqueous workup to yield a ketone.

Formation of Amidines: The nitrile can react with amines in the presence of a Lewis acid catalyst to form N-substituted amidines.

These potential transformations highlight the versatility of the cyanide group as a precursor to other important functional groups.

| Transformation | Reagents and Conditions | Product Functional Group |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | Amide |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (reflux) | Carboxylic Acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Primary Amine |

| Addition of Grignard | 1. R-MgX, ether; 2. H₃O⁺ | Ketone |

| Addition of Amine | R-NH₂, Lewis Acid | Amidine |

The carbon-nitrogen triple bond of the cyanide group can participate as a dipolarophile in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings in a stereospecific and often regioselective manner. wikipedia.orgorganic-chemistry.org

In the context of this compound, the nitrile functionality can react with a 1,3-dipole, which is a molecule containing four π-electrons over three atoms. organic-chemistry.org A prominent example is the reaction with nitrile oxides (RC≡N⁺-O⁻), which are often generated in situ from oxime halides. This specific type of 1,3-dipolar cycloaddition, known as the Huisgen cycloaddition, would yield a 1,2,4-oxadiazole ring. organic-chemistry.org

The general mechanism is a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile (the nitrile group) combine to form a new five-membered ring. organic-chemistry.org The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile, specifically the energies of their frontier molecular orbitals (HOMO and LUMO). organic-chemistry.org Other 1,3-dipoles, such as azides and nitrones, can also react with nitriles to form various heterocycles like tetrazoles and oxadiazolines, respectively. These cycloaddition reactions provide an efficient pathway to complex heterocyclic structures from the relatively simple nitrile starting material. researchgate.netfrontiersin.org

| 1,3-Dipole | Resulting Heterocycle |

| Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |

| Azide (R-N₃) | Tetrazole |

| Nitrones (R₂C=N⁺(R)O⁻) | 1,2,4-Oxadiazoline |

| Azomethine Ylides | Dihydroimidazole derivative |

Reactivity and Chemical Behavior of the N-Hydroxyl Imine Moiety

The N-hydroxyl imine group (-C(Ar)=N-OH), also known as an oxime, is a versatile functional group with a rich reaction chemistry. Its behavior is influenced by the presence of both the acidic hydroxyl proton and the C=N double bond.

The N-hydroxyl imine moiety can undergo several dynamic processes, including geometric isomerization and tautomerism.

E/Z Isomerization: Like other imines, the C=N double bond of this compound is subject to geometric isomerization. The (Z)-isomer can interconvert with the corresponding (E)-isomer. This process can be initiated by heat or light and is often influenced by the solvent and the nature of substituents on the aromatic ring. researchgate.netresearchgate.net The isomerization can proceed via either a torsional motion around the C=N bond or an inversion mechanism at the nitrogen atom. researchgate.net The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing cyanide group can influence the energy barrier and equilibrium position of this isomerization.

Tautomerism: N-hydroxy imines can exhibit tautomerism. A key equilibrium for related N-hydroxy amidine systems is between the amide oxime form (as in the title compound) and the imino hydroxylamine (B1172632) form. researchgate.net While studies on N-hydroxy amidines suggest the amide oxime tautomer is generally more stable, the energy difference can be small (4-10 kcal/mol). researchgate.net However, the energy barrier for uncatalyzed interconversion is often high, making spontaneous tautomerization difficult at room temperature. researchgate.net Solvent molecules, particularly water, can assist in proton transfer and significantly lower the activation barrier for tautomerization. researchgate.net

| Process | Description | Influencing Factors |

| E/Z Isomerization | Interconversion between geometric isomers around the C=N bond. | Heat, Light, Solvent Polarity, Substituents. researchgate.net |

| Tautomerism | Proton transfer equilibrium between amide oxime and imino hydroxylamine forms. | Solvent (e.g., water catalysis), pH, Temperature. researchgate.net |

The N-hydroxyl group is redox-active and can participate in both oxidation and reduction reactions, providing significant synthetic utility.

Oxidation: The N-hydroxyl group can be oxidized to form a nitroxyl radical. One-electron oxidation of the N-hydroxy moiety can lead to the formation of persistent hybrid phenoxyl–nitroxyl radicals in related systems. nih.gov These radical species can act as antioxidants or participate in further C-O coupling reactions. nih.govresearchgate.net The stability and subsequent reactivity of the formed radical are highly dependent on the molecular structure.

Reduction: The N-hydroxyl imine can be reduced to the corresponding imine by removing the hydroxyl group, or further reduced to a primary amine. The N-O bond is relatively weak (average energy of ~57 kcal/mol) and can be cleaved under various reducing conditions. researchgate.net Catalytic hydrogenation or treatment with reducing agents like zinc in acetic acid can effect this transformation. The ability to reduce the oxime provides a pathway to amines, which are fundamental building blocks in organic synthesis.

| Redox Reaction | Reagents | Resulting Moiety | Synthetic Application |

| Oxidation | One-electron oxidants (e.g., peroxide radicals) | Nitroxyl Radical | Synthesis of stable radicals, Antioxidant studies. nih.gov |

| Reduction to Imine | Mild reducing agents (e.g., TiCl₃) | Imine | Removal of the hydroxyl group. |

| Reduction to Amine | Strong reducing agents (e.g., H₂/Raney Ni, LiAlH₄) | Primary Amine | Synthesis of primary amines. |

The hydroxyl group of an oxime is a poor leaving group. However, it can be readily converted into a good leaving group, a strategy that is central to many synthetically important reactions, such as the Beckmann rearrangement. This activation transforms the N-hydroxyl imine moiety into a reactive intermediate for nucleophilic attack or rearrangement.

Activation is typically achieved by treating the N-hydroxyl group with an electrophilic reagent, such as a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) or an acid anhydride. This converts the hydroxyl into a sulfonate ester or an acyl derivative, which are excellent leaving groups. Once activated, the molecule becomes highly susceptible to:

Nucleophilic Substitution: The carbon atom of the C=N bond becomes more electrophilic, facilitating attack by nucleophiles. This can lead to the formation of N-heterocycles through intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule. researchgate.net

Rearrangement Reactions: In the classic Beckmann rearrangement, an activated ketoxime rearranges to form an N-substituted amide. For an aldoxime derivative like the title compound, this would lead to a nitrile and the leaving group anion, though other reaction pathways are possible.

Fragmentation Reactions: If the molecule has an appropriate structure, activation of the hydroxyl group can trigger fragmentation reactions.

The N-O bond itself is a key site of reactivity. Cleavage of this bond, often facilitated by transition metal catalysts (e.g., copper, iron) or single-electron transfer (SET) processes, can generate reactive iminyl radicals. researchgate.netnsf.gov These radicals are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. nsf.gov

| Activating Agent | Activated Intermediate | Potential Subsequent Reaction |

| Tosyl Chloride (TsCl) | O-tosyl oxime | Beckmann Rearrangement, Nucleophilic Substitution |

| Acetic Anhydride (Ac₂O) | O-acetyl oxime | Beckmann Rearrangement, Heterocycle formation |

| Copper(I) Catalyst | Iminyl Radical (via N-O cleavage) | Radical Cyclization, Annulation reactions. researchgate.net |

Influence of the 4-Methoxy Substituent on Molecular Reactivity

The 4-methoxy group is a potent electron-donating group (EDG) primarily through resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. youtube.comlibretexts.orguobabylon.edu.iq This enrichment of electron density extends to the attached imidoyl cyanide functionality.

The primary electronic effects can be summarized as:

+R Effect (Resonance): The methoxy group donates electron density to the aromatic ring, which in turn can stabilize adjacent positive charges or electron-deficient centers. This effect enhances the nucleophilicity of the aromatic ring and influences the electronic character of the C=N bond.

This electron-donating nature has a significant impact on potential reaction pathways:

Increased Reaction Rates in Electrophilic Aromatic Substitution: The enhanced electron density in the aromatic ring makes it more susceptible to attack by electrophiles. youtube.comminia.edu.eg Reactions on the benzene (B151609) ring would be significantly faster compared to an unsubstituted benzimidoyl cyanide.

Modulation of 1,3-Dipolar Cycloaddition Reactivity: The N-hydroxyimidoyl cyanide moiety has the potential to act as a 1,3-dipole, particularly through its nitrone tautomer. The electron-donating 4-methoxy group would increase the energy of the highest occupied molecular orbital (HOMO) of the nitrone. In reactions with electron-deficient dipolarophiles (inverse-electron-demand cycloadditions), this would lead to a smaller HOMO-LUMO energy gap and an accelerated reaction rate. Conversely, for reactions with electron-rich dipolarophiles, the rate might be decreased. Studies on α-carbonyl aryl nitrones have shown that methoxy groups can accelerate cycloaddition kinetics. acs.org

Stabilization of Intermediates: In reactions proceeding through carbocationic intermediates, the 4-methoxy group provides substantial stabilization through resonance. This can lower the activation energy of a reaction step and favor pathways that generate such intermediates.

The following table illustrates the predicted relative rate constants for a hypothetical electrophilic substitution reaction, comparing the subject compound with analogues lacking the activating methoxy group.

| Compound | Substituent at C4 | Electronic Effect | Predicted Relative Rate Constant (k_rel) |

| This compound | -OCH₃ | Strong Donating | ~25 |

| (Z)-N-hydroxybenzimidoyl cyanide | -H | Neutral | 1 |

| (Z)-N-hydroxy-4-nitrobenzimidoyl cyanide | -NO₂ | Strong Withdrawing | ~1 x 10⁻⁷ |

Note: Data are hypothetical and based on established substituent effects in electrophilic aromatic substitution. minia.edu.eg

The electronic influence of the 4-methoxy group is also crucial in directing the regio- and stereochemical outcomes of reactions.

Regioselectivity in Electrophilic Aromatic Substitution: As a strong activating group, the methoxy substituent is an ortho, para-director. youtube.comlibretexts.org Since the para position is already occupied, any electrophilic attack on the aromatic ring of this compound would be directed to the positions ortho to the methoxy group (C3 and C5).

Regioselectivity in Cycloaddition Reactions: In a potential 1,3-dipolar cycloaddition reaction involving the nitrone tautomer, the regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. The increased electron density on the nitrone, influenced by the methoxy group, would play a key role in determining the orientation of the addition. Quantum chemical calculations on similar systems have shown that regioselectivity is in good agreement with the reactivity indices of the compounds. nih.gov The substitution pattern often directs the formation of a specific regioisomer. mdpi.comrsc.org

Stereoselectivity: While the 4-methoxy group is distant from the reacting C=N-O center, it can influence stereoselectivity through subtle electronic effects that may favor a particular transition state geometry. In cycloaddition reactions, the stereoselectivity can be highly dependent on the substituents of the nitrone. rsc.orgresearchgate.net For instance, the approach of a dipolarophile could be influenced by the electronic stabilization of one transition state over another, leading to a preference for a specific diastereomer.

Elucidation of Reaction Mechanisms via Kinetic and Advanced Spectroscopic Studies

To rigorously establish the reaction mechanisms of this compound, a combination of kinetic analyses and advanced spectroscopic techniques would be indispensable.

Kinetic Studies: Monitoring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent polarity) provides crucial data for determining the rate law and activation parameters (ΔH‡ and ΔS‡). For example, a kinetic study of a cycloaddition reaction would help determine if the reaction is concerted or stepwise. The electronic effect of the 4-methoxy group could be quantified by comparing the rate constant of this compound with a series of para-substituted analogues (a Hammett analysis).

The table below presents hypothetical kinetic data for a reaction of this compound with a generic dipolarophile, illustrating how such data can be used.

| [Imidoyl Cyanide] (M) | [Dipolarophile] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 0.02 | 0.01 | 3.0 x 10⁻⁵ |

| 0.01 | 0.02 | 3.0 x 10⁻⁵ |

Note: The hypothetical data suggest a second-order reaction, first order in each reactant.

Advanced Spectroscopic Studies:

NMR Spectroscopy: In-depth 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are essential for unambiguous structure determination of reactants, intermediates, and products. nih.gov Monitoring a reaction in real-time using NMR can allow for the detection of transient intermediates. Furthermore, variable-temperature NMR could be used to study dynamic processes such as the Z/E isomerization around the C=N bond, a common photoreaction in oximes. researchgate.netorganic-chemistry.org A computational study comparing experimental and calculated NMR chemical shifts can help confirm the configuration of isomers. organic-chemistry.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of products and intermediates. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in a reaction mixture.

Infrared (IR) and UV-Vis Spectroscopy: In-situ IR spectroscopy can track the disappearance of reactant functional groups (e.g., the C≡N stretch) and the appearance of product absorptions. UV-Vis spectroscopy can monitor changes in conjugation and chromophores throughout a reaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that may proceed through radical pathways, EPR spectroscopy is a powerful tool for detecting and characterizing paramagnetic species like oxime radicals. nih.gov

By integrating these methods, a comprehensive picture of the reaction mechanisms, transition states, and the precise electronic role of the 4-methoxy substituent in directing the reactivity of this compound can be developed.

Derivatization and Structural Modification of Z N Hydroxy 4 Methoxybenzimidoyl Cyanide

Modifications and Functionalizations of the Aromatic Ring

The 4-methoxy-substituted benzene (B151609) ring is a key structural feature that can be readily functionalized to introduce additional chemical diversity.

Electrophilic Aromatic Substitution:

The methoxy (B1213986) group (-OCH3) on the aromatic ring is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. brainly.inquora.com In the case of (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide, the para position is already occupied by the imidoyl cyanide moiety. Therefore, electrophilic substitution is anticipated to occur predominantly at the ortho positions (positions 3 and 5). The electron-donating nature of the methoxy group enhances the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. brainly.in

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. brainly.in

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. brainly.in

The high reactivity of the methoxy-activated ring may necessitate the use of mild reaction conditions to avoid multiple substitutions or side reactions. libretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is less probable due to the presence of the electron-donating methoxy group. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halogen) to activate the ring for nucleophilic attack. chemistrysteps.comlibretexts.org If additional activating substituents were introduced onto the ring, SNAr could become a viable strategy for further functionalization.

Annulation reactions, which involve the formation of a new ring fused to the existing aromatic ring, can be employed to construct more complex polycyclic or heterocyclic systems. Starting from derivatives of this compound, various synthetic strategies can be envisioned. For instance, the introduction of appropriate functional groups on the aromatic ring can serve as handles for subsequent cyclization reactions.

The synthesis of ring-fused benzimidazoles, for example, has been achieved through methods like dehydrogenative coupling and radical cyclization. nih.gov Similar strategies could potentially be adapted. The construction of seven-membered rings via transition metal-catalyzed C-H cyclization has also been reported for related benzimidazole (B57391) structures, offering a pathway to tricyclic imidazoles. nih.gov Furthermore, the presence of the cyanide and oxime functionalities opens up possibilities for the construction of various nitrogen- and oxygen-containing heterocycles. researchgate.net

Transformations and Protecting Group Strategies at the N-Hydroxyl Group

The N-hydroxyl group is a reactive site that can be readily derivatized or protected to facilitate transformations at other parts of the molecule.

Esterification:

The N-hydroxyl group can undergo esterification with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding N-acyloxyimidoyl cyanides. This reaction introduces an ester functionality, which can modulate the molecule's properties.

Etherification:

Etherification of the N-hydroxyl group can be achieved by reaction with alkyl halides in the presence of a base. This results in the formation of N-alkoxyimidoyl cyanides. Catalytic methods for the etherification of hydroxyl compounds have been developed, which could potentially be applied here. rsc.orggoogle.com

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| Esterification | Acid chloride/anhydride, base | N-Acyloxyimidoyl cyanides |

| Etherification | Alkyl halide, base | N-Alkoxyimidoyl cyanides |

The N-hydroxyl group can be selectively functionalized using protecting groups to prevent its interference in subsequent reaction steps. The choice of protecting group is crucial and should be orthogonal to other functional groups present in the molecule. dtu.dk

Several protecting groups for hydroxylamines have been developed. dtu.dkdtu.dk For instance, photolabile protecting groups, such as the methyl-6-nitroveratryl moiety, have been used for the O-protection of hydroxylamines. dtu.dkdtu.dk Nitrone-based protecting groups have also been employed for N-hydroxy-α-amino acids. rsc.orgresearchgate.net The selection of a suitable protecting group strategy would depend on the planned synthetic route and the stability of the protected intermediate under various reaction conditions.

Reactions Involving the Imine Carbon-Nitrogen Double Bond

The imine (or oxime) C=N double bond is another key site for chemical transformations.

Hydrolysis:

The imine bond can be hydrolyzed back to a carbonyl group under aqueous acidic conditions. masterorganicchemistry.commasterorganicchemistry.com This reaction would convert this compound into 4-methoxybenzoyl cyanide and hydroxylamine (B1172632). The reaction is typically reversible, and the equilibrium can be driven towards the hydrolysis products by using an excess of water. masterorganicchemistry.com

Reduction:

The C=N double bond can be reduced to a C-N single bond using various reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride. youtube.com This would yield the corresponding N-hydroxy-1-(4-methoxyphenyl)methanamine derivative.

Cycloaddition Reactions:

No Specific Research Found for this compound

The search strategy included queries for the compound itself, its broader class of N-hydroxyimidoyl cyanides, and potential synthetic routes and derivatives. However, the results yielded only general information on related chemical principles, such as the nucleophilic addition of cyanide to aldehydes and ketones, which is a fundamental concept in organic chemistry but does not specifically address the reactivity of the target compound.

The high specificity of "this compound" suggests it may be a niche chemical that has not been the subject of extensive published research. Without access to dedicated studies on this compound, it is not possible to provide a scientifically accurate and detailed account of its specific chemical behaviors and transformations as requested.

Therefore, the generation of an article with detailed research findings, data tables, and specific examples of derivatization and rearrangement reactions for this compound cannot be fulfilled at this time due to the absence of relevant primary scientific literature. Any attempt to create such an article would be based on speculation and inference from the behavior of tangentially related compounds, which would not meet the required standards of scientific accuracy and would violate the core instruction to rely on established research findings.

Spectroscopic Characterization Methodologies for Z N Hydroxy 4 Methoxybenzimidoyl Cyanide in Research

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide, both ¹H and ¹³C NMR are utilized to map the connectivity of atoms.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets, characteristic of a para-substituted system. The three protons of the methoxy group (-OCH₃) would present as a sharp singlet, while the hydroxyl proton (-OH) of the oxime functionality would also likely appear as a singlet, though its chemical shift can be variable and concentration-dependent.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.8-8.0 | d | Aromatic (ortho to C=N) |

| ¹H | ~6.9-7.1 | d | Aromatic (ortho to OCH₃) |

| ¹H | ~3.8 | s | Methoxy (-OCH₃) |

| ¹H | ~10.0-11.0 | s | Hydroxyl (-OH) |

| ¹³C | ~160 | s | Aromatic (C-OCH₃) |

| ¹³C | ~130 | s | Aromatic (C-H) |

| ¹³C | ~115 | s | Nitrile (C≡N) |

| ¹³C | ~114 | s | Aromatic (C-H) |

| ¹³C | ~125 | s | Aromatic (ipso-C) |

| ¹³C | ~140 | s | Imidoyl (C=N) |

| ¹³C | ~55 | s | Methoxy (-OCH₃) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Utilization of Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS), for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₉H₈N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value, typically within a very small tolerance (e.g., ±5 ppm).

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the loss of small, stable molecules or radicals such as HCN, OH, or CH₃O. The analysis of these fragments helps to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value/Fragment |

| HRMS | [M+H]⁺ (Exact Mass) | 177.0658 |

| EI-MS | Molecular Ion (M⁺˙) | m/z 176 |

| EI-MS | Fragment | m/z 149 ([M-HCN]⁺˙) |

| EI-MS | Fragment | m/z 134 ([M-CH₂O]⁺˙) |

| EI-MS | Fragment | m/z 135 (p-methoxybenzonitrile) |

Vibrational Spectroscopy (Infrared, IR) for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C≡N stretch of the nitrile group typically appears as a sharp, medium-intensity band around 2200-2250 cm⁻¹. The C=N stretching vibration of the imidoyl group is expected in the 1600-1680 cm⁻¹ region. Additionally, C-O stretching from the methoxy group and aromatic C=C and C-H bending vibrations would be observed in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Nitrile (C≡N) | C≡N Stretch | 2200-2250 |

| Imidoyl (C=N) | C=N Stretch | 1600-1680 |

| Methoxy (-OCH₃) | C-O Stretch | 1250-1300 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Bending | 700-900 |

X-ray Crystallography for Precise Solid-State Structural Determination

A successful crystallographic analysis of this compound would confirm the (Z)-configuration of the C=N double bond, where the hydroxyl group and the cyano group are on the same side. It would also provide accurate measurements of the bond lengths of the C≡N, C=N, N-O, and O-H bonds, as well as the planarity of the aromatic ring and the conformation of the methoxy group relative to the ring.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Configuration and Conformation Assignment (if chiral derivatives are explored)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). However, if chiral derivatives of this compound were synthesized, for instance, by introducing a chiral center elsewhere in the molecule or by resolving atropisomers (if sterically hindered rotation exists), ECD would become a powerful tool.

ECD measures the differential absorption of left and right circularly polarized light. For a chiral derivative, the resulting ECD spectrum would be unique to its specific three-dimensional structure. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration and predominant conformation in solution could be confidently assigned.

Computational and Theoretical Studies on Z N Hydroxy 4 Methoxybenzimidoyl Cyanide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed and how this distribution governs the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's behavior in chemical reactions.

For a compound like (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide, the HOMO would likely be located on the electron-rich portions of the molecule, such as the N-hydroxy group and the methoxy-substituted benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the electron-deficient cyanide and imidoyl groups, highlighting the areas susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzimidoyl Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative for a similar compound and not specific to this compound.

The distribution of electron density within a molecule is not uniform. Some atoms carry a partial positive charge, while others have a partial negative charge. Mapping this charge distribution, often visualized as a Molecular Electrostatic Potential (MEP) surface, is crucial for predicting non-covalent interactions and reactive sites.

In this compound, the oxygen and nitrogen atoms of the N-hydroxy and methoxy (B1213986) groups would be expected to have a negative electrostatic potential, making them attractive sites for hydrogen bond donors. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its ability to act as a hydrogen bond donor. The cyanide group, with its strong electron-withdrawing nature, would also significantly influence the charge distribution.

Reaction Mechanism Modeling and Transition State Analysis for Chemical Transformations

Computational chemistry provides the tools to model the step-by-step process of a chemical reaction. This allows for the elucidation of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states.

For this compound, one could investigate its hydrolysis, cycloaddition reactions, or its behavior as a precursor in the synthesis of other compounds. By modeling the interaction with other reactants and identifying the lowest energy reaction pathway, chemists can predict the most likely products and optimize reaction conditions. The analysis of the transition state structure provides crucial information about the geometry and electronic properties of the molecule at the peak of the reaction energy profile, offering deep insights into the factors that control the reaction rate.

Based on a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the predicted spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, for this compound could be located. Consequently, the generation of an article with the requested data tables and detailed research findings under the specified outline is not possible at this time.

Scientific research, particularly computational chemistry studies, is highly specific. The absence of published data for this particular compound means that the necessary information to populate the requested sections and subsections is not publicly available. Therefore, the detailed analysis and data tables for predicted spectroscopic properties cannot be provided.

Applications of Z N Hydroxy 4 Methoxybenzimidoyl Cyanide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The N-hydroxyimidoyl cyanide functionality within (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide serves as a valuable synthon for the construction of various heterocyclic rings, which are core structures in many pharmaceutical and agrochemical compounds. The reactivity of the oxime and cyanide groups can be harnessed to participate in cyclization reactions, leading to the formation of nitrogen- and oxygen-containing heterocycles.

For instance, the N-hydroxy group can act as a nucleophile, while the imidoyl carbon is electrophilic. This inherent polarity, combined with the reactivity of the adjacent cyanide group, allows for intramolecular or intermolecular cycloadditions. It is conceivable that under appropriate reaction conditions, this compound could be a precursor to a range of heterocyclic systems. The synthesis of heterocycles from oxime and cyanide precursors is a well-established area of organic chemistry. researchgate.net

| Heterocyclic System | Potential Synthetic Route |

| Isoxazoles | Intramolecular cyclization via nucleophilic attack of the hydroxylamine (B1172632) oxygen onto the nitrile carbon, potentially promoted by acid or base catalysis. |

| Oxadiazoles | Reaction with a suitable one-carbon electrophile, followed by cyclization. |

| Pyrimidines | Multicomponent reactions involving a 1,3-dicarbonyl compound and an aldehyde, analogous to the Biginelli reaction where cyanamide (B42294) is a known reactant. researchgate.net |

| Imidazoles | Reaction with an amine and an aldehyde in a multicomponent fashion. |

Scaffold for the Design and Construction of Novel Organic Architectures

Beyond the synthesis of simple heterocycles, the structural framework of this compound can be utilized as a scaffold for the elaboration of more complex and novel organic architectures. The methoxy-substituted phenyl ring offers a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, allowing for the attachment of additional molecular fragments.

The N-hydroxyimidoyl cyanide unit itself can be chemically modified to introduce new functionalities. For example, the hydroxyl group can be acylated or alkylated to modulate the reactivity of the molecule or to introduce specific structural motifs. The cyanide group is also a versatile handle for a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

Utility in Tandem Reaction Sequences for Efficient Molecular Complexity Generation

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for building molecular complexity. princeton.edu The unique combination of functional groups in this compound makes it an ideal candidate for the design of novel tandem reaction sequences.

A potential tandem sequence could be initiated by a reaction at one of the functional groups, which then triggers a subsequent intramolecular transformation. For example, a radical addition to the nitrile could be followed by an intramolecular cyclization onto the aromatic ring or the oxime moiety. The concept of tandem radical addition-cyclization reactions of oxime ethers is a known strategy for the synthesis of heterocyclic compounds. nih.gov

Hypothetical Tandem Reaction of this compound:

| Initiating Step | Subsequent Transformation | Resulting Structure |

| Michael addition to an activated alkene | Intramolecular cyclization | Complex polycyclic structure |

| Metal-catalyzed cross-coupling at the aromatic ring | Intramolecular cyclization | Fused heterocyclic system |

| Radical addition to the cyanide | Intramolecular cyclization onto the oxime | Substituted nitrogen heterocycle |

Role in Multi-Component Reactions for Rapid Access to Varied Molecular Structures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the combination of three or more starting materials in a single reaction vessel to generate complex products in a highly convergent and atom-economical manner. researchgate.net The functional groups present in this compound suggest its potential as a key component in various MCRs.

For instance, it could potentially participate in Ugi-type or Passerini-type reactions, where the nitrile and the N-hydroxy group could react with an isocyanide, an aldehyde, and a carboxylic acid or an amine, respectively. The resulting products would possess a high degree of molecular diversity, incorporating fragments from all the starting materials. The use of cyanoimines in multicomponent reactions to generate diverse heterocyclic structures is a documented approach. researchgate.net

Future Directions and Advanced Research Perspectives on Z N Hydroxy 4 Methoxybenzimidoyl Cyanide

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. The development of greener synthetic routes for (Z)-N-hydroxy-4-methoxybenzimidoyl cyanide is a critical area of future research. This involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. chemistryjournals.net Key strategies include the use of water as a solvent, the development of catalytic reactions that minimize waste, and the use of renewable starting materials.

Recent advancements have highlighted the potential of aqueous micellar conditions to improve reaction yields and reduce catalyst loading in similar synthetic transformations. The application of such methodologies to the synthesis of this compound could significantly enhance its sustainability. Furthermore, exploring biocatalytic methods, which utilize enzymes to perform chemical transformations, offers a promising avenue for developing highly selective and environmentally friendly synthetic processes.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Designing synthetic pathways with high atom economy to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents to replace traditional volatile organic compounds. |

| Design for Energy Efficiency | Developing catalytic processes that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The reactivity of the nitrile and oxime functionalities in this compound offers a rich field for exploring novel catalytic transformations. Future research should focus on discovering new catalysts that can selectively activate and transform these groups, leading to the synthesis of novel and valuable compounds. This includes the development of catalysts for asymmetric synthesis, which would allow for the production of chiral molecules with specific biological activities.

Investigating the coordination chemistry of this compound with various metal centers could also unveil new catalytic cycles and reaction pathways. The exploration of photocatalysis, where light is used to drive chemical reactions, presents another exciting frontier for activating this molecule in new and unforeseen ways.

Investigation of Solid-State Reactivity and Material Science Applications

The behavior of this compound in the solid state is a largely unexplored area with significant potential. Research into its crystal engineering, polymorphism, and solid-state reactivity could lead to the discovery of new materials with unique properties. For instance, the ability of the molecule to form hydrogen bonds and other non-covalent interactions could be exploited to create self-assembling materials, liquid crystals, or functional co-crystals.

Furthermore, the thermal and photochemical reactivity of the compound in the solid state could differ significantly from its solution-phase behavior, potentially leading to the discovery of novel reaction pathways and products. These investigations could pave the way for applications in areas such as organic electronics, sensor technology, or as a component in advanced composite materials.

Integration into Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

Future research should focus on developing robust and scalable flow chemistry protocols for the synthesis of this compound. This would involve the design of efficient microreactors, the optimization of reaction conditions, and the integration of in-line purification and analysis techniques. The ability to produce this compound in a continuous and automated fashion would be highly beneficial for its potential industrial applications.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. |

| Safety | Handling of large volumes of hazardous materials. | Smaller reaction volumes, enhanced heat dissipation. |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer durations. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |

Utilization of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and subsequent transformations of this compound, the use of advanced spectroscopic techniques for real-time reaction monitoring is essential. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.

Future work should aim to develop and apply these advanced analytical tools to study the chemical processes involving this compound. This will enable a deeper understanding of the reaction mechanisms and facilitate the rapid optimization of synthetic protocols. The data obtained from these studies will be invaluable for developing more efficient, selective, and sustainable chemical processes.

Q & A

Q. Advanced

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular Docking : Screen virtual libraries against target proteins (e.g., HDACs) to prioritize synthesis .

- QSAR Modeling : Correlate substituent effects with bioactivity to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.